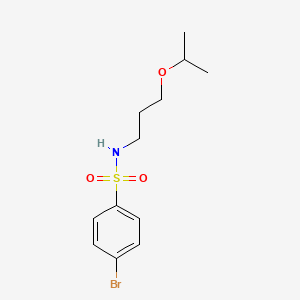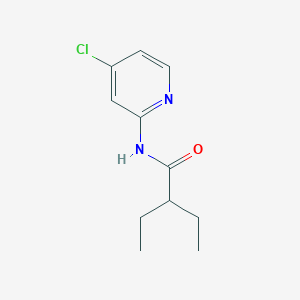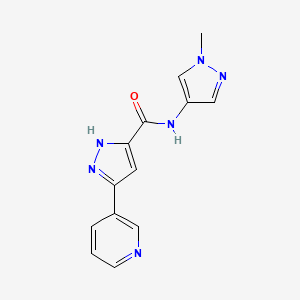
N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammation.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of a particular enzyme, leading to a decrease in the production of a specific metabolite.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
- N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(1-methyl-1H-pyrazol-4-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure can result in distinct biological activity and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H12N6O |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
N-(1-methylpyrazol-4-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H12N6O/c1-19-8-10(7-15-19)16-13(20)12-5-11(17-18-12)9-3-2-4-14-6-9/h2-8H,1H3,(H,16,20)(H,17,18) |
Clave InChI |
LKNWZMVZUWZSOM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)
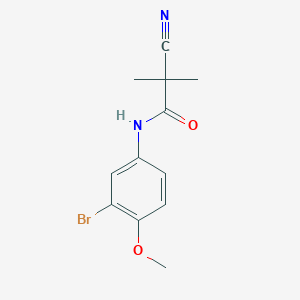
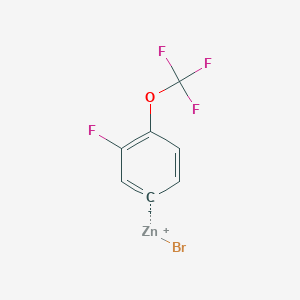

![4,7-Dibromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B14890888.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-5-sulfonic acid](/img/structure/B14890890.png)
![4-Fluoro-2-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14890893.png)



